molecular formula C28H47NO2 B13390086 (3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

Cat. No.: B13390086
M. Wt: 429.7 g/mol
InChI Key: QFHXSIDXKCKLAC-GIYYUAPZSA-N
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Description

Hapepunine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, particularly Fritillaria maximowiczii. This compound has been studied for its pharmacological properties, including its potential use in treating respiratory conditions such as coughs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hapepunine involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The primary method involves the extraction of the bulbs of Fritillaria species using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate hapepunine .

Industrial Production Methods

Industrial production of hapepunine is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Hapepunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving hapepunine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving hapepunine depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of hapepunine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating the activity of enzymes involved in respiratory processes. The exact molecular pathways are still under investigation, but preliminary studies suggest that hapepunine may influence the production of inflammatory mediators and other bioactive molecules .

Comparison with Similar Compounds

Hapepunine is unique among steroidal alkaloids due to its specific chemical structure and pharmacological properties. Similar compounds include other alkaloids isolated from Fritillaria species, such as peimisine and verticine.

List of Similar Compounds

  • Peimisine
  • Verticine
  • Imperialine
  • Ebeiedine

Hapepunine stands out due to its unique combination of chemical properties and potential therapeutic applications, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C28H47NO2

Molecular Weight

429.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3/t17-,18+,20+,21+,22-,23-,24-,25+,26-,27-,28-/m0/s1

InChI Key

QFHXSIDXKCKLAC-GIYYUAPZSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)O)C)C)O

Canonical SMILES

CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Origin of Product

United States

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